

4-Chloro-2-fluorobenzyl bromide safety data sheet (SDS) information.

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl bromide

Cat. No.: B1586071

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An In-Depth Guide to the Safe Handling and Application of **4-Chloro-2-fluorobenzyl bromide** for Advanced Research

For the modern researcher, **4-Chloro-2-fluorobenzyl bromide** is a potent and versatile electrophilic intermediate. Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry for creating novel therapeutic agents and in materials science.^[1] The presence of the benzylic bromide provides a highly reactive site for nucleophilic substitution (S_N2) reactions, allowing for the strategic introduction of the 4-chloro-2-fluorobenzyl moiety into a target structure.^[1]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. It is a potent lachrymator and is corrosive, capable of causing severe skin burns and eye damage.^{[2][3][4][5]} This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, detailed safety protocols grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, and a practical application protocol. The focus is not just on procedural steps but on the underlying causality, ensuring a self-validating system of safety and experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. **4-Chloro-2-fluorobenzyl bromide** is a dense liquid with a high boiling point, indicating it is not highly volatile at room temperature but that vapors can be

present, especially during heating. Its immiscibility with water has significant implications for both reaction work-up procedures and emergency spill cleanup.[3]

Identifier	Value	Source(s)
CAS Number	71916-82-0	[1][3]
Molecular Formula	C ₇ H ₅ BrClF	[1]
Molecular Weight	223.47 g/mol	[1][6]
Appearance	Colorless to light orange/yellow clear liquid	[1]
Boiling Point	98 °C @ 15 mmHg; 114-118 °C @ 15mm	[1][6]
Density	1.65 g/cm ³	[1][6]
Synonyms	1-(Bromomethyl)-4-chloro-2-fluorobenzene, α-Bromo-4-chloro-2-fluorotoluene	[1][5][6]
Solubility	Immiscible with water	[3]

Comprehensive Safety Protocols: A Risk-Based Approach

Adherence to safety protocols is non-negotiable. The high reactivity of the benzylic bromide functional group means the compound can readily react with biological nucleophiles, such as water in the eyes or on the skin, and functional groups in proteins and DNA, leading to its corrosive and potentially mutagenic effects.[2]

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a clear framework for understanding the risks associated with **4-Chloro-2-fluorobenzyl bromide**.

GHS Classification	Hazard Statement	Implication and Rationale
Skin Corrosion, Category 1B	H314: Causes severe skin burns and eye damage	The benzylic bromide is a strong alkylating agent. Contact with skin or eyes leads to rapid, painful chemical burns and irreversible tissue damage. Immediate and prolonged flushing with water is critical.
Serious Eye Damage, Cat. 1	H318: Causes serious eye damage	This is a more severe classification than irritation. It implies a high risk of permanent vision damage or blindness upon contact. Goggles and a face shield are mandatory.
Germ Cell Mutagenicity, Cat. 2	H341: Suspected of causing genetic defects	Alkylating agents like this can potentially react with DNA, leading to mutations. This suspected mutagenicity underscores the need to prevent any systemic exposure.
STOT - Single Exposure, Cat. 3	H335: May cause respiratory irritation	Vapors are irritating to the mucous membranes and respiratory tract. All handling must be performed in a certified chemical fume hood to prevent inhalation.
Corrosive to Metals	H290: May be corrosive to metals	While less of a personal safety risk, this indicates the compound can damage equipment and containers over time. Store in appropriate,

corrosion-resistant containers.

[7]

Source(s):[2][3][4][5]

The Hierarchy of Controls: Engineering, Administrative, and Personal

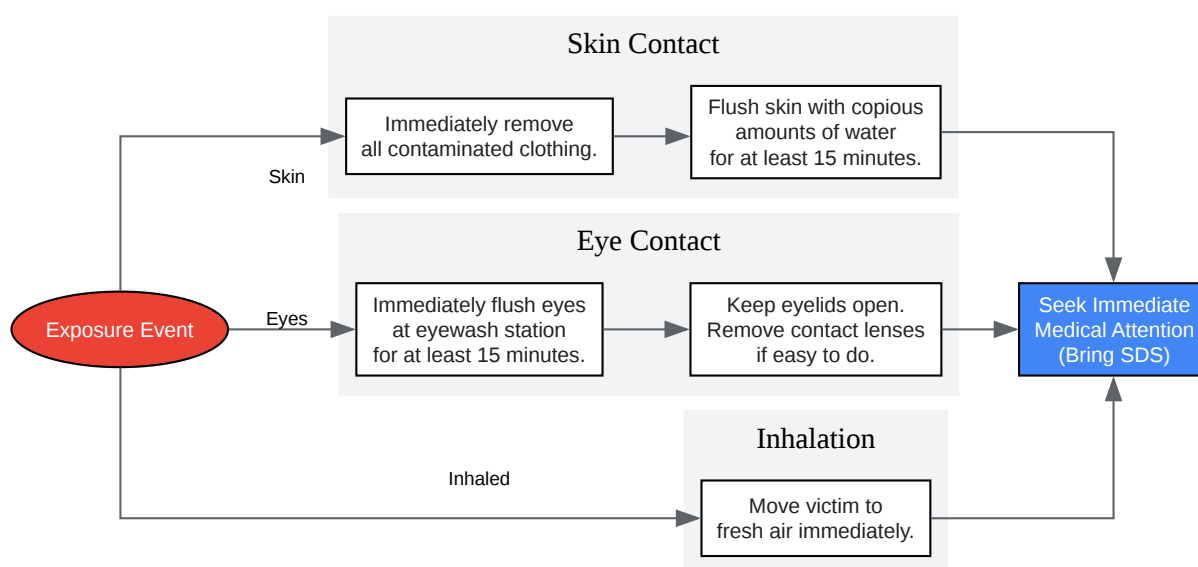
A multi-layered approach to safety is essential.

- **Engineering Controls (First Line of Defense):** The primary method for exposure control is to handle the reagent within a certified chemical fume hood at all times.[3] This contains vapors and provides a physical barrier. An eyewash station and safety shower must be located in immediate proximity to the workstation.[3][8]
- **Administrative Controls (Safe Work Practices):**
 - Never work alone when handling this reagent.
 - Develop a Standard Operating Procedure (SOP) specific to the experiment and have it approved.
 - Minimize the quantity of material handled at any one time.
 - Clearly label all containers.
- **Personal Protective Equipment (PPE) (Last Line of Defense):** PPE is essential but should not be relied upon as the sole means of protection.
 - **Eye/Face Protection:** Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[3] A full-face shield must also be worn over the goggles when transferring the liquid or running a reaction.[9]
 - **Skin Protection:** A flame-resistant lab coat and long pants are required. Wear heavy-duty gloves (e.g., butyl rubber or laminate film); double-gloving with an outer compatible glove over a standard nitrile glove can provide additional protection for short-duration tasks. Always inspect gloves before use.[5]

- Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[4][8]

Emergency Response Workflow

In the event of an exposure, a rapid and correct response is critical to minimizing harm.



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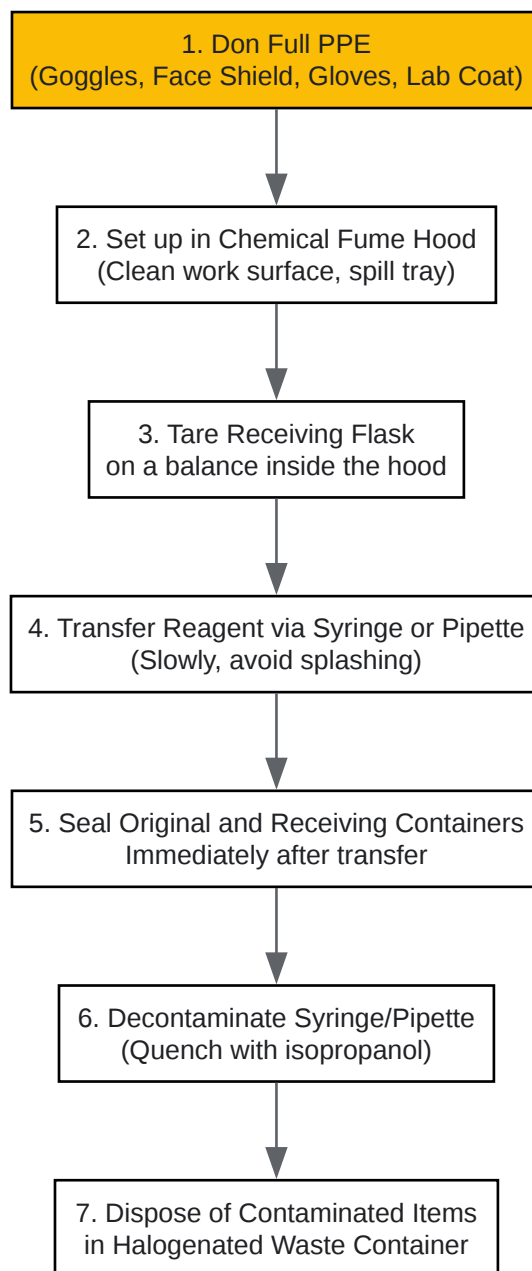
Caption: Emergency first aid workflow for exposure to **4-Chloro-2-fluorobenzyl bromide**.

Handling, Storage, and Disposal Protocols

Systematic procedures for the entire lifecycle of the reagent prevent accidents and ensure regulatory compliance.

- Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][7] Refrigeration (2-8°C) is recommended to minimize degradation and pressure buildup.[1] It should be stored away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[8]

- Dispensing Workflow:



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Caption: Safe dispensing workflow for **4-Chloro-2-fluorobenzyl bromide**.

- Waste Disposal: All waste containing this reagent, including contaminated consumables and quenching solutions, must be disposed of in a clearly labeled halogenated organic waste container.[3] Chemical waste generators must follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Application Protocol: N-Alkylation of a Primary Amine

This protocol provides an example of a common use for **4-Chloro-2-fluorobenzyl bromide**: the benzylation of a nucleophile. The reaction proceeds via a standard S_N2 mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Objective: To synthesize N-(4-chloro-2-fluorobenzyl)aniline.

Materials:

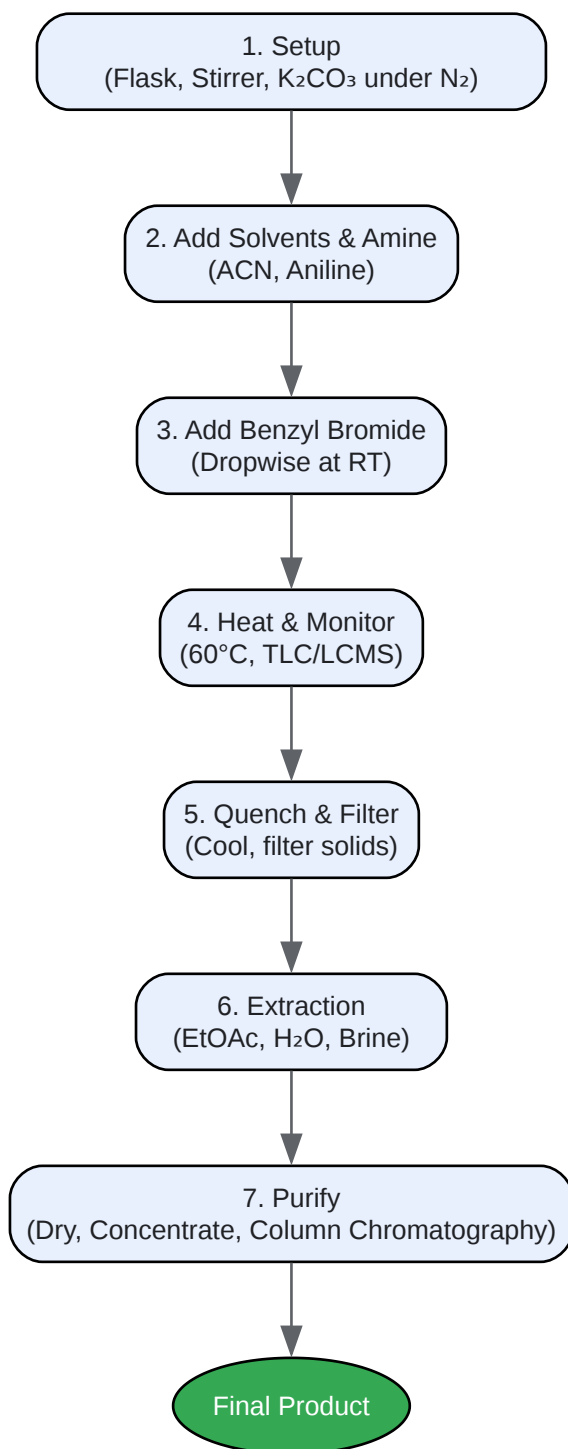
- **4-Chloro-2-fluorobenzyl bromide** (1.0 eq)
- Aniline (1.05 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (ACN), anhydrous
- Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Rationale for Reagent Choices:

- **Base (K_2CO_3):** A mild inorganic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. It is heterogeneous in ACN, which simplifies work-up.
- **Solvent (ACN):** A polar aprotic solvent is ideal for S_N2 reactions as it solvates the cation (K^+) but not the nucleophile (aniline), enhancing its reactivity.
- **Excess Aniline:** A slight excess of the amine can help ensure the complete consumption of the valuable benzyl bromide and minimize over-alkylation.

Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and a magnetic stir bar to a round-bottom flask.
- **Reagent Addition:** Add anhydrous acetonitrile to the flask, followed by aniline (1.05 eq). Stir the resulting suspension.
- **Initiation:** Slowly add a solution of **4-Chloro-2-fluorobenzyl bromide** (1.0 eq) in anhydrous acetonitrile to the stirring suspension at room temperature. The addition should be dropwise to control any potential exotherm.
- **Reaction:** Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure N-(4-chloro-2-fluorobenzyl)aniline.



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Caption: Experimental workflow for the N-alkylation of aniline.

By integrating a deep understanding of the reagent's chemical nature with stringent, multi-layered safety protocols, researchers can confidently and safely leverage the synthetic power

of **4-Chloro-2-fluorobenzyl bromide** to advance their scientific objectives.

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